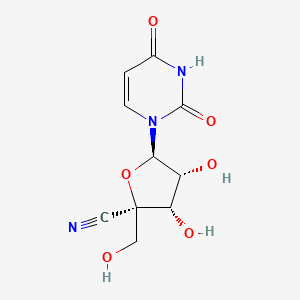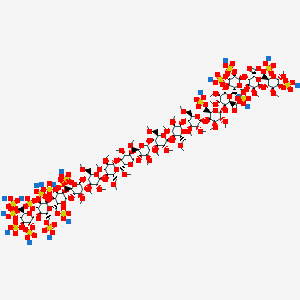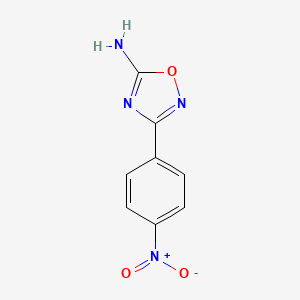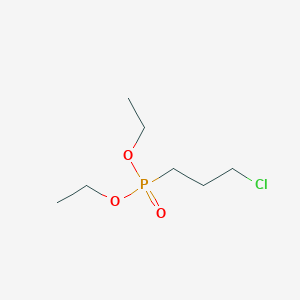
1-Chloro-3-diethoxyphosphoryl-propane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-diethoxyphosphoryl-propane consists of a three-carbon backbone with a chlorine atom attached to the first carbon and a diethoxyphosphoryl group attached to the third carbon.Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-diethoxyphosphoryl-propane is likely to be organic compounds containing carbon-hydrogen bonds, particularly at the benzylic position . The benzylic position refers to a carbon atom that is directly attached to a benzene ring or other aromatic system .
Mode of Action
this compound may undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a leaving group in a larger molecule . The compound can act as an electrophile, accepting the electron pair from the nucleophile . This results in the formation of a new bond and the release of the leaving group .
Biochemical Pathways
It’s plausible that the compound could participate in reactions involving phosphorus ylides, also known as wittig reactions . These reactions result in the formation of alkenes, which are key components in various biochemical pathways .
Pharmacokinetics
Given its molecular structure, it’s reasonable to assume that it could be absorbed through the skin or respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Its potential to participate in nucleophilic substitution reactions and wittig reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Chloro-3-diethoxyphosphoryl-propane in laboratory experiments is its specificity and selectivity for phospholipase D. This allows researchers to study the effects of phospholipid metabolism in a highly controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are a number of potential future directions for research involving 1-Chloro-3-diethoxyphosphoryl-propane. One area of interest is the development of new therapeutic agents based on the inhibition of phospholipase D. This compound and related compounds could be used as starting points for the development of more potent and selective inhibitors. Another area of interest is the study of the role of phospholipids in disease states, such as cancer and neurodegenerative disorders. This compound could be used as a tool to investigate the underlying mechanisms of these diseases and to identify new therapeutic targets.
Scientific Research Applications
1-Chloro-3-diethoxyphosphoryl-propane has been used extensively in scientific research as a tool to study the biochemical and physiological effects of phospholipid metabolism. It has been shown to inhibit the activity of phospholipase D, an enzyme that plays a key role in the regulation of cellular signaling pathways. This compound has also been used to investigate the role of phospholipids in membrane trafficking and vesicle formation.
properties
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSVVVQJFTZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B3254080.png)

![4-Chloro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B3254090.png)
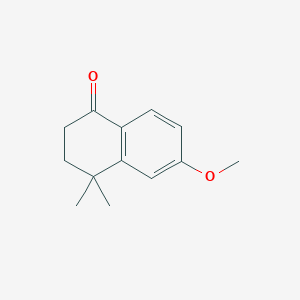
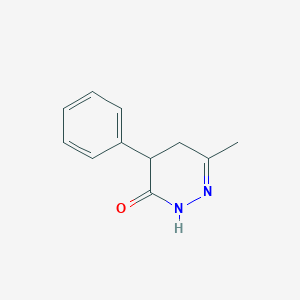
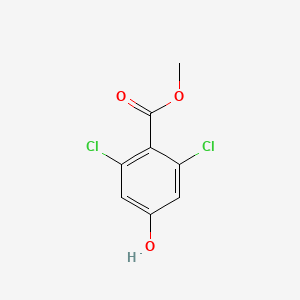
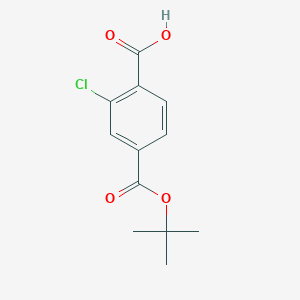
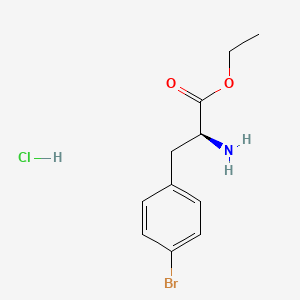
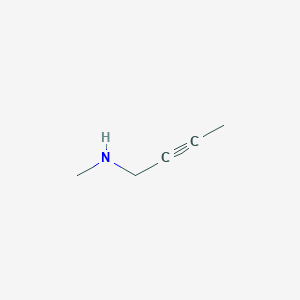
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine](/img/structure/B3254138.png)
